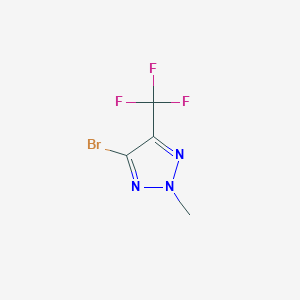

4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a triazole ring.

Mécanisme D'action

Target of Action

Similar compounds have been reported to have antimicrobial effects

Mode of Action

The compound may interact with its targets through a free radical reaction . In such reactions, a molecule loses an atom, creating a free radical. This radical can then interact with other molecules, leading to various changes.

Biochemical Pathways

The compound’s potential antimicrobial effect suggests it may interfere with essential biochemical pathways in microbial cells .

Result of Action

Given its potential antimicrobial effect , it may lead to the death of microbial cells or inhibit their growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets. For instance, the compound should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with a suitable azide in the presence of a copper catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts, azides, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while cycloaddition reactions can produce fused triazole rings .

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles, including 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole, exhibit significant antimicrobial properties. A study published in Pharmaceuticals evaluated various triazole derivatives against bacterial and fungal strains. The results indicated that certain derivatives showed potent antibacterial activity comparable to standard antibiotics .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer potential. A case study synthesized several triazole derivatives and assessed their cytotoxic effects on human breast cancer cells. The findings revealed that specific derivatives induced significant cell death at micromolar concentrations, suggesting their potential as anticancer agents .

Material Science Applications

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its unique trifluoromethyl group enhances the thermal stability and mechanical properties of polymers. Research indicates that incorporating triazole units into polymer backbones can improve their performance in various applications, including coatings and adhesives .

The following table summarizes key studies demonstrating the biological activities of this compound and its derivatives:

Case Studies

-

Antimicrobial Screening

A comprehensive study evaluated the antimicrobial efficacy of various triazole compounds against clinical isolates. The results highlighted that compounds similar to this compound exhibited strong antibacterial properties . -

Cytotoxic Evaluation

Another investigation focused on the cytotoxic effects of triazole derivatives on different cancer cell lines. The study found that specific derivatives were effective in inhibiting cell proliferation and inducing apoptosis in cancerous cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a different functional group.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group and bromine but differs in the core structure.

Uniqueness

4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring. The combination of the bromine, methyl, and trifluoromethyl groups imparts distinct chemical properties, making it valuable for various applications .

Activité Biologique

4-Bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole (C4H4BrF3N4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic pathways have been reported, including cycloaddition reactions and functionalization of existing triazole derivatives. The purity and structural confirmation of the synthesized compound are usually verified through techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of cell membrane integrity or inhibition of critical metabolic pathways in microorganisms .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. In vitro assays demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The inhibition rates were noted to be dose-dependent, with some compounds showing nearly complete inhibition at higher concentrations .

Table 2: Cytokine Inhibition by Triazole Derivatives

| Compound Name | Cytokine | Inhibition (%) at 50 µg/mL |

|---|---|---|

| This compound | TNF-α | 44% |

| IL-6 | 50% |

Anticancer Activity

The anticancer potential of triazoles has also been explored extensively. Studies on similar compounds have shown low cytotoxicity against normal cell lines while exhibiting significant inhibitory effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds were generally above 100 µM, indicating a favorable safety profile .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | >100 |

| PC3 | >100 |

Case Studies

- Study on Anti-inflammatory Effects : A recent study evaluated the effects of synthesized triazole derivatives on cytokine release in PBMC cultures. The results demonstrated that specific substitutions within the triazole ring significantly influenced anti-inflammatory activity, suggesting a structure-activity relationship that could guide future drug design .

- Antimicrobial Testing : Another investigation assessed various triazole derivatives against a panel of bacterial strains. The findings indicated that modifications to the trifluoromethyl group enhanced antimicrobial efficacy, establishing a foundation for developing new antibacterial agents .

Propriétés

IUPAC Name |

4-bromo-2-methyl-5-(trifluoromethyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF3N3/c1-11-9-2(3(5)10-11)4(6,7)8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYZLLJCXGEZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.